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11-Cyanoundecyltrichlorosilane - 724460-16-6

11-Cyanoundecyltrichlorosilane

Catalog Number: EVT-359341
CAS Number: 724460-16-6
Molecular Formula: C12H22Cl3NSi
Molecular Weight: 314.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The primary reaction of interest for 11-Cyanoundecyltrichlorosilane is its reaction with surface hydroxyl groups. The chlorine atoms bonded to the silicon atom readily react with hydroxyl groups, releasing hydrochloric acid (HCl) and forming a covalent siloxane bond (Si-O-surface) between the 11-Cyanoundecyltrichlorosilane molecule and the material surface. [, , ]

Mechanism of Action

The resulting self-assembled monolayer (SAM) forms a densely packed, ordered layer on the material surface, effectively altering its properties. []

Physical and Chemical Properties Analysis
  • Hydrophobicity: The long alkyl chain and the terminal cyano group contribute to the hydrophobic nature of the molecule, leading to the formation of water-repellent surfaces. [, ]

Safety and Hazards

Applications
  • Pore Sealing in Low-k Dielectrics: Porous low-k dielectrics, used in integrated circuits, require pore sealing to prevent the penetration of processing materials which can degrade performance. 11-Cyanoundecyltrichlorosilane effectively forms a hydrophobic barrier within the pores, preventing this penetration while maintaining the desired low dielectric constant of the material. [, , ]

  • Surface Modification for Atomic Layer Deposition: 11-Cyanoundecyltrichlorosilane serves as a priming layer for subsequent atomic layer deposition (ALD) processes. This allows for controlled and uniform deposition of materials like hafnium oxide (HfO2) on top of the SAM, further enhancing the pore sealing and dielectric properties. [, ]

  • Tuning Hydrophilicity: The degree of surface hydrophilicity in low-k dielectrics can be controlled by varying the plasma pretreatment conditions and the concentration of 11-Cyanoundecyltrichlorosilane, impacting the density and penetration depth of the resulting SAM. [, ]

Tetramethylammonium Hydroxide (TMAH)

Compound Description: Tetramethylammonium hydroxide (TMAH) is a quaternary ammonium compound and a strong alkali. It is commonly used in semiconductor manufacturing, including in the processing of low-k dielectric materials. In the context of the provided papers, TMAH is explored as a wet surface treatment for low-k materials to modify their surface chemistry and enhance the adhesion and growth of self-assembled monolayers (SAMs) [].

Relevance: While not directly structurally related to 11-Cyanoundecyltrichlorosilane, TMAH plays a crucial role in preparing the surface of low-k dielectrics for the deposition of SAMs derived from 11-Cyanoundecyltrichlorosilane []. The TMAH treatment increases the hydrophilicity of the low-k surface, creating hydroxyl groups (-OH) to which the silane groups of 11-Cyanoundecyltrichlorosilane can chemically bond during the SAM formation process [].

Hydrofluoric Acid (HF)

Compound Description: Hydrofluoric acid (HF) is a highly corrosive acid commonly used in semiconductor manufacturing for etching and cleaning silicon-based materials. In the context of the provided papers, HF is investigated as a wet surface treatment for low-k materials to modify their surface chemistry for SAM deposition [].

Relevance: Similar to TMAH, hydrofluoric acid (HF) is not structurally related to 11-Cyanoundecyltrichlorosilane, but it serves as an alternative wet surface treatment for low-k dielectrics to enable SAM deposition []. HF treatment partially transforms the hydrophobic low-k surface into a hydrophilic one, albeit to a lesser extent compared to TMAH or SPM []. The treatment with HF can also create silanol groups (Si-OH) on the low-k surface, offering potential bonding sites for the 11-Cyanoundecyltrichlorosilane precursor during SAM formation.

Sulfuric Peroxide Mixture (SPM)

Compound Description: Sulfuric peroxide mixture (SPM), a mixture of sulfuric acid and hydrogen peroxide, is a powerful oxidizing agent. It is often used in semiconductor processing for cleaning and removing organic residues. In the context of the provided papers, SPM is employed as a wet surface treatment for low-k dielectric materials to enhance their hydrophilicity and promote the growth of SAMs [].

Relevance: Although not structurally similar to 11-Cyanoundecyltrichlorosilane, sulfuric peroxide mixture (SPM) plays a crucial role in surface preparation for the deposition of SAMs derived from 11-Cyanoundecyltrichlorosilane []. The SPM treatment effectively modifies the hydrophobic nature of low-k dielectric surfaces, making them hydrophilic []. This increased hydrophilicity facilitates the adhesion and ordered assembly of 11-Cyanoundecyltrichlorosilane molecules during SAM formation.

Properties

CAS Number

724460-16-6

Product Name

11-Cyanoundecyltrichlorosilane

IUPAC Name

12-trichlorosilyldodecanenitrile

Molecular Formula

C12H22Cl3NSi

Molecular Weight

314.7 g/mol

InChI

InChI=1S/C12H22Cl3NSi/c13-17(14,15)12-10-8-6-4-2-1-3-5-7-9-11-16/h1-10,12H2

InChI Key

FSYDKNRLTBPQNZ-UHFFFAOYSA-N

SMILES

C(CCCCCC#N)CCCCC[Si](Cl)(Cl)Cl

Canonical SMILES

C(CCCCCC#N)CCCCC[Si](Cl)(Cl)Cl

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